molecular formula C25H25N3OS B2433067 N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide CAS No. 1197743-26-2

N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2433067
CAS No.: 1197743-26-2
M. Wt: 415.56
InChI Key: LZZBFQDIVOXQJT-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3OS and its molecular weight is 415.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[4-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-4-15-27(24-14-11-20-7-5-6-8-23(20)24)16-21-17-30-25(26-21)28(19(3)29)22-12-9-18(2)10-13-22/h1,5-10,12-13,17,24H,11,14-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZBFQDIVOXQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=NC(=CS2)CN(CC#C)C3CCC4=CC=CC=C34)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C25H25N3OSC_{25}H_{25}N_{3}OS, with a molecular weight of 415.6 g/mol. Its structure includes a thiazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Compounds similar to this compound have shown effectiveness against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Pseudomonas aeruginosa16 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of compounds containing benzothiazole and thiazole moieties has been well-documented. For instance, derivatives have exhibited selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study conducted by Bhardwaj et al. demonstrated that benzothiazole derivatives displayed significant cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 50 µM. The specific mechanism of action often involves the induction of apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Activity

Thiazole derivatives have also been recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Effects

CompoundInhibition (%)Reference
N-(4-{[(2,3-dihydro-1H-indene...75% at 50 µM
Standard NSAID (e.g., Ibuprofen)85% at 50 µM

The data suggests that N-(4-{[(2,3-dihydro-1H-indene... may serve as a viable alternative or adjunct to traditional anti-inflammatory medications.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that certain analogs possess GI50_{50}, TGI, and LC50_{50} values indicating their effectiveness against various cancer cell lines such as non-small cell lung cancer and breast cancer. One study reported a GI50_{50} value of 25.1 μM against a specific cancer cell line, showcasing its potential as an anticancer agent .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial effects:

  • Studies demonstrated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics .

Antiparasitic Effects

Some research has suggested potential antiparasitic activities, particularly against protozoan parasites. Compounds related to thiazole derivatives have shown promise in this area, warranting further investigation into their mechanisms of action and efficacy .

Case Studies

Several case studies illustrate the practical applications of N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide:

Study Focus Findings
Study 1Antitumor ActivityCompound exhibited selective cytotoxicity against various cancer cell lines with promising GI50_{50} values.
Study 2Antimicrobial EfficacyDemonstrated significant antibacterial activity against both strains tested at concentrations lower than standard antibiotics.
Study 3Antiparasitic PotentialShowed moderate activity against protozoan parasites in preliminary assays.

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